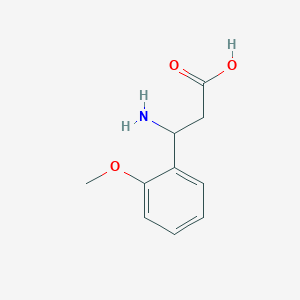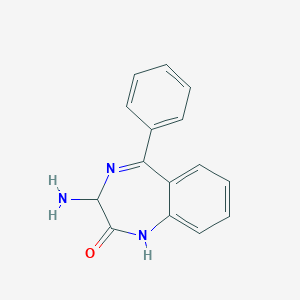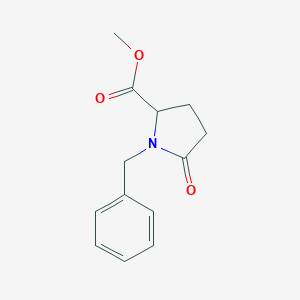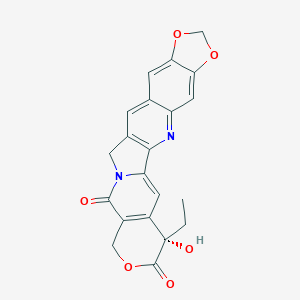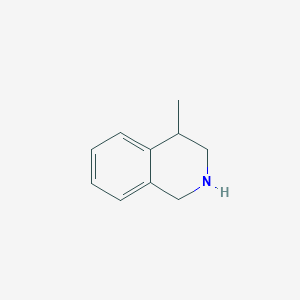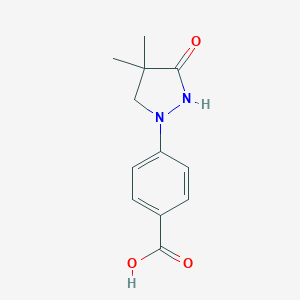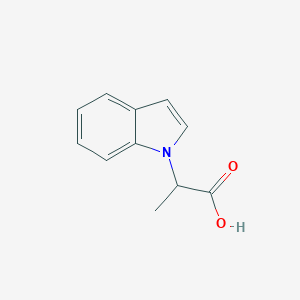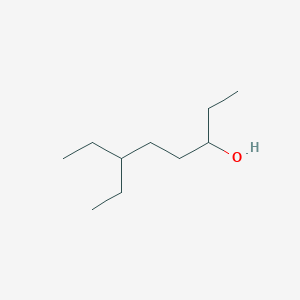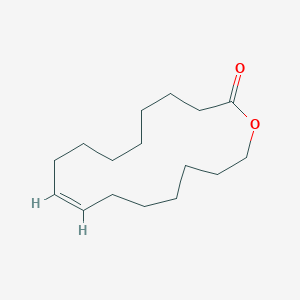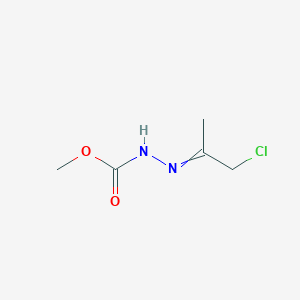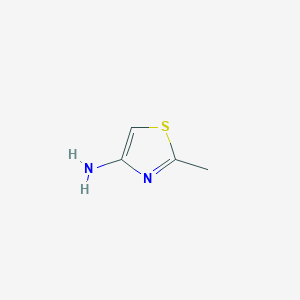
1,6,7-Trimethylpteridin-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,7-Trimethylpteridin-4-imine (TMP) is a naturally occurring compound found in various plant species, including Mucuna pruriens, commonly known as velvet bean. TMP has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1,6,7-Trimethylpteridin-4-imine is not fully understood, but it is thought to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 1,6,7-Trimethylpteridin-4-imine may increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, further reducing oxidative damage.
生化和生理效应
1,6,7-Trimethylpteridin-4-imine has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, 1,6,7-Trimethylpteridin-4-imine has been shown to increase mitochondrial function and reduce oxidative damage to DNA and proteins. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have neuroprotective effects, increasing dopamine levels in the brain and protecting against oxidative damage.
实验室实验的优点和局限性
One advantage of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its potent antioxidant activity, which can help reduce oxidative stress and damage to cells. Additionally, 1,6,7-Trimethylpteridin-4-imine is a naturally occurring compound, making it a potentially safer alternative to synthetic antioxidants. However, one limitation of using 1,6,7-Trimethylpteridin-4-imine in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1,6,7-Trimethylpteridin-4-imine. One area of interest is its potential for the treatment of Parkinson's disease, given its ability to increase dopamine levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of 1,6,7-Trimethylpteridin-4-imine and its potential applications in other areas of medicine, such as the treatment of chronic pain and inflammation. Finally, research on the synthesis of 1,6,7-Trimethylpteridin-4-imine and its derivatives may lead to the development of more potent and effective antioxidant compounds.
合成方法
1,6,7-Trimethylpteridin-4-imine can be synthesized via a multi-step process starting from 2,4,5-trimethylpyridine. The first step involves the oxidation of 2,4,5-trimethylpyridine to 2,4,5-trimethylpyridine N-oxide using hydrogen peroxide and acetic acid. The N-oxide is then reduced to 1,6,7-Trimethylpteridin-4-imine using sodium borohydride and acetic acid.
科学研究应用
1,6,7-Trimethylpteridin-4-imine has been extensively studied for its potential therapeutic applications, particularly for its neuroprotective and antioxidant properties. Studies have shown that 1,6,7-Trimethylpteridin-4-imine can increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, 1,6,7-Trimethylpteridin-4-imine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
CAS 编号 |
102236-40-8 |
|---|---|
产品名称 |
1,6,7-Trimethylpteridin-4-imine |
分子式 |
C9H11N5 |
分子量 |
189.22 g/mol |
IUPAC 名称 |
1,6,7-trimethylpteridin-4-imine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)13-9-7(12-5)8(10)11-4-14(9)3/h4,10H,1-3H3 |
InChI 键 |
NDBXGHSBNSJMBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
规范 SMILES |
CC1=C(N=C2C(=N1)C(=N)N=CN2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



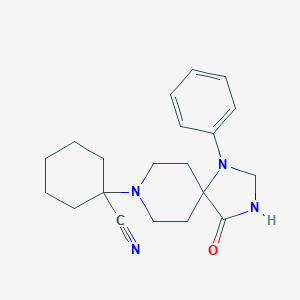
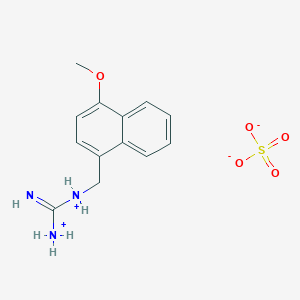
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
